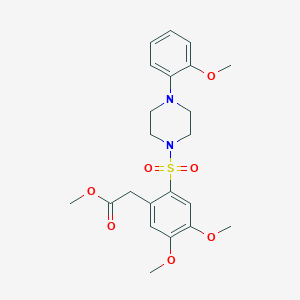
Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate is a useful research compound. Its molecular formula is C22H28N2O7S and its molecular weight is 464.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound contains a piperazine ring, which is a common feature in many drugs that interact with serotonin and dopamine receptors. Without specific studies, it’s hard to confirm the exact targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if it interacts with serotonin receptors, it might alter the transmission of serotonin signals in the brain .
Biochemical Pathways
Again, this would depend on the specific targets. If the compound affects serotonin or dopamine receptors, it could influence pathways related to mood, appetite, sleep, and other functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied experimentally. Factors like the compound’s size, polarity, and stability could influence its bioavailability .
Result of Action
The cellular and molecular effects would depend on the specific targets and pathways affected by the compound. For instance, if it influences serotonin signaling, it could have effects on mood, appetite, and sleep .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生物活性
Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate is a synthetic compound with potential pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-[4,5-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetate
- Molecular Formula : C22H28N2O7S
- Molecular Weight : 464.53 g/mol
- CAS Number : 497060-56-7
The compound features a piperazine ring, which is commonly associated with interactions at serotonin and dopamine receptors, suggesting a potential role in modulating neurotransmitter systems .
Pharmacokinetics
Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound is essential for evaluating its therapeutic potential:
- Absorption : The lipophilicity due to methoxy groups may enhance membrane permeability.
- Distribution : Likely distributed widely due to its molecular size and structure.
- Metabolism : Expected to undergo hepatic metabolism; specific pathways remain to be elucidated.
- Excretion : Primarily renal; further studies needed to confirm.
Biological Activity Overview
Case Studies and Research Findings
- Antidepressant Activity :
- Dopamine Receptor Interaction :
- Neuroprotective Effects :
科学研究应用
The compound contains a piperazine ring, which is characteristic of many pharmacological agents that interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in neuropharmacology, particularly in mood regulation and treatment of psychiatric disorders.
Therapeutic Applications
- Neuropharmacology : Given its structural characteristics, this compound may have applications in developing treatments for psychiatric disorders. Its interaction with serotonin receptors could be explored in antidepressant formulations.
- Anticancer Research : Sulfonamide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The design of new compounds based on this framework could lead to novel anticancer agents .
- Anti-inflammatory Properties : Similar compounds have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential anti-inflammatory applications .
Neuropharmacological Studies
A study examined the effects of piperazine derivatives on serotonin receptor modulation. It was found that modifications to the piperazine structure can enhance receptor affinity and selectivity, indicating that methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate could be optimized for better therapeutic outcomes in mood disorders .
Anticancer Activity
Research conducted on sulfonamide derivatives has shown promising results in inducing apoptosis in cancer cells. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Primary Application | Key Findings |
|---|---|---|---|
| This compound | Piperazine derivative | Neuropharmacology | Potential mood regulation through serotonin modulation |
| Sulfonamide derivatives | Sulfonamide | Anticancer | Induced apoptosis in cancer cell lines |
| Piperazine analogs | Piperazine | Anti-inflammatory | Dual inhibition of COX/LOX pathways |
属性
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-18-8-6-5-7-17(18)23-9-11-24(12-10-23)32(26,27)21-15-20(30-3)19(29-2)13-16(21)14-22(25)31-4/h5-8,13,15H,9-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMPEOMFLHHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3CC(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













